![molecular formula C20H20N2O2S2 B2957312 2-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 922838-68-4](/img/structure/B2957312.png)
2-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
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Description
2-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is known to exhibit certain biochemical and physiological effects, which have been studied in detail by researchers.
Scientific Research Applications
Anticancer Activities
Thiazole derivatives have been extensively studied for their anticancer properties. For example, a series of substituted benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of thiazole compounds in cancer therapy (Ravinaik et al., 2021).
Photovoltaic Applications
Thiazole compounds have also been explored for their photovoltaic performance. A study on novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells demonstrated enhanced light-harvesting capabilities and photoelectric conversion efficiency, showcasing the relevance of thiazole derivatives in solar energy conversion (Han et al., 2015).
Antimicrobial Activities
In the realm of antimicrobial research, thiazoles and their fused derivatives have been synthesized and evaluated for their effectiveness against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).
Catalysis
Thiazole derivatives have also found applications in catalysis. For instance, a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y demonstrated efficient and reusable catalytic properties for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
properties
IUPAC Name |
2-ethylsulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-4-25-18-8-6-5-7-15(18)19(23)22-20-21-16(12-26-20)14-9-10-17(24-3)13(2)11-14/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSODEMLMMBOTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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